molecular formula C8H17ClN2O2 B3006016 (2R,3S)-N,N,2-trimethylmorpholine-3-carboxamide hydrochloride CAS No. 1845782-54-8

(2R,3S)-N,N,2-trimethylmorpholine-3-carboxamide hydrochloride

Cat. No.: B3006016
CAS No.: 1845782-54-8
M. Wt: 208.69
InChI Key: KNBVHCAZMSNGBI-HHQFNNIRSA-N
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Description

“(2R,3S)-N,N,2-trimethylmorpholine-3-carboxamide hydrochloride” is a compound that contains a morpholine ring, which is a six-membered ring containing four carbon atoms, one nitrogen atom, and one oxygen atom. The “2R,3S” notation indicates the configuration of the chiral centers in the molecule .


Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various spectroscopic techniques such as NMR, IR, and mass spectrometry. The presence of the morpholine ring, the carboxamide group, and the chiral centers would all be identifiable features in these spectra .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the reaction conditions and the other reactants present. The morpholine ring could potentially undergo reactions at the nitrogen or oxygen atoms, and the carboxamide group could also be involved in various reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as its solubility, melting point, boiling point, and stability could be influenced by the presence of the morpholine ring, the carboxamide group, and the chiral centers .

Scientific Research Applications

Enantioselective Synthesis

(2R,3S)-N,N,2-trimethylmorpholine-3-carboxamide hydrochloride is involved in the enantioselective synthesis of unnatural amino acids. A study demonstrates its use in the preparation of enantiopure trans-3-arylaziridine-2-carboxamides. These carboxamides, upon undergoing stereoselective nucleophilic ring-openings, yield enantiopure d-α-amino acids (Morán-Ramallal, Gotor, & Liz, 2010).

Lipase-Catalyzed Enantiomer Separation

Another application is found in lipase-catalyzed enantiomer separation. The compound is used in the synthesis of (R)-GABOB and (R)-carnitine hydrochloride, achieved through enzymatic resolution of racemic intermediates (Kamal, Khanna, & Krishnaji, 2007).

Antipsychotic Agent Development

This compound is also relevant in the development of antipsychotic agents. Heterocyclic analogues, including morpholine carboxamides, have been synthesized and evaluated for their potential as antipsychotic drugs, showing promising results in various models (Norman, Navas, Thompson, & Rigdon, 1996).

In HIV Drug Discovery

In the field of HIV drug discovery, morpholine-3-carboxamide derivatives have been studied for their metabolic fate and excretion patterns, aiding in the development of more effective HIV integrase inhibitors (Monteagudo, Pesci, Taliani, Fiore, Petrocchi, Nizi, Rowley, Laufer, & Summa, 2007).

Synthesis and Antimicrobial Activity

Furthermore, morpholine-3-carboxamide derivatives have been synthesized and evaluated for their antimicrobial activity, demonstrating significant efficacy against bacterial and fungal strains (Zhuravel, Kovalenko, Ivachtchenko, Balakin, & Kazmirchuk, 2005).

Properties

IUPAC Name

(2R,3S)-N,N,2-trimethylmorpholine-3-carboxamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O2.ClH/c1-6-7(8(11)10(2)3)9-4-5-12-6;/h6-7,9H,4-5H2,1-3H3;1H/t6-,7+;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNBVHCAZMSNGBI-HHQFNNIRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(NCCO1)C(=O)N(C)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1[C@H](NCCO1)C(=O)N(C)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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